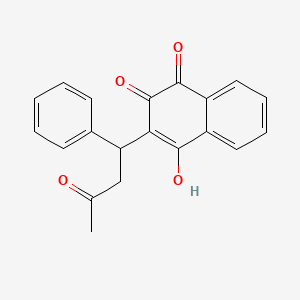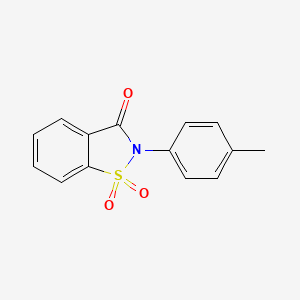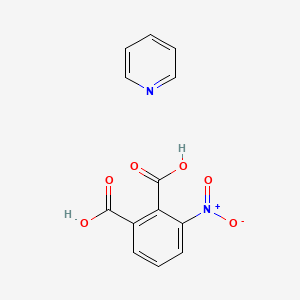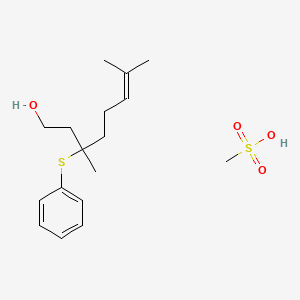
4-Hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with hydroxy and oxo groups, as well as a phenylbutyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the condensation of naphthalene-1,2-dione with a phenylbutyl ketone derivative under acidic or basic conditions. The reaction is often catalyzed by Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product. Advanced purification techniques such as recrystallization, distillation, and chromatography are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The oxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are employed.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of nitro, sulfo, and halo derivatives.
Scientific Research Applications
4-Hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its effects are mediated through the modulation of signaling pathways, such as the MAPK and PI3K/Akt pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-(3-oxo-1-phenylbutyl)coumarin: Known for its anticoagulant properties.
4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one: Exhibits similar chemical reactivity but with a sulfur-containing ring.
4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one: Shares structural similarities but differs in its biological activity.
Uniqueness
4-Hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione stands out due to its unique naphthalene-based structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
64198-81-8 |
|---|---|
Molecular Formula |
C20H16O4 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
4-hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C20H16O4/c1-12(21)11-16(13-7-3-2-4-8-13)17-18(22)14-9-5-6-10-15(14)19(23)20(17)24/h2-10,16,22H,11H2,1H3 |
InChI Key |
JJCLQCKNLFCARU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B14493508.png)




![2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]-](/img/structure/B14493530.png)

![Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate](/img/structure/B14493540.png)
